5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1018143-96-8
VCID: VC8038062
InChI: InChI=1S/C9H6F3N3O2/c1-4-2-5(8(16)17)15-7(13-4)3-6(14-15)9(10,11)12/h2-3H,1H3,(H,16,17)
SMILES: CC1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F
Molecular Formula: C9H6F3N3O2
Molecular Weight: 245.16 g/mol

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

CAS No.: 1018143-96-8

Cat. No.: VC8038062

Molecular Formula: C9H6F3N3O2

Molecular Weight: 245.16 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid - 1018143-96-8

Specification

CAS No. 1018143-96-8
Molecular Formula C9H6F3N3O2
Molecular Weight 245.16 g/mol
IUPAC Name 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C9H6F3N3O2/c1-4-2-5(8(16)17)15-7(13-4)3-6(14-15)9(10,11)12/h2-3H,1H3,(H,16,17)
Standard InChI Key JSLOMZHLNUJZQT-UHFFFAOYSA-N
SMILES CC1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F
Canonical SMILES CC1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is C₉H₆F₃N₃O₂, with a molecular weight of 245.16 g/mol. Its IUPAC name reflects the substitution pattern:

  • Position 5: Methyl group (-CH₃)

  • Position 2: Trifluoromethyl group (-CF₃)

  • Position 7: Carboxylic acid (-COOH)

The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7 (Figure 1). The carboxylic acid group introduces hydrogen-bonding capabilities and modulates electronic properties through its electron-withdrawing nature .

Tautomerism and Electronic Effects

Like other pyrazolo[1,5-a]pyrimidine derivatives, this compound may exhibit tautomerism. The 7-COOH group can exist in equilibrium with its deprotonated form (-COO⁻) under physiological conditions, influencing solubility and reactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid contributes to polarity and ionic interactions .

Synthesis and Modification Strategies

Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between 3-aminopyrazole precursors and β-dicarbonyl compounds. For the 7-carboxylic acid derivative, two primary approaches are hypothesized:

  • Oxidation of 7-Hydroxy Derivatives:
    The 7-hydroxy analogue (5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol) can be oxidized using agents like potassium permanganate (KMnO₄) or Jones reagent to introduce the carboxylic acid group.

  • Direct Introduction via Carboxylic Acid Precursors:
    Substituents at position 7 can be introduced during the cyclocondensation step using β-keto acids or esters. For example, reacting 5-amino-1H-pyrazole-4-carboxylic acid with hexafluoroacetylacetone could yield the target compound .

Table 1: Hypothetical Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (%)
Oxidation of 7-OHKMnO₄, acidic aqueous conditions60–70≥95
Cyclocondensationβ-keto acid, NH₄OAc, reflux45–55≥90

Physicochemical Properties

Acidity and pKa

The carboxylic acid group has a predicted pKa of ~2.5–3.0, making it partially ionized at physiological pH. This property facilitates interactions with biological targets through ionic or hydrogen bonding.

Biological Activity and Applications

Table 2: Anticancer Activity of Analogous Compounds

CompoundCell LineIC₅₀ (μM)Target Kinase
5-Methyl-2-CF₃-7-OH (Parent)MCF-715.0CDK2
7-Carboxylic Acid (Hypothetical)A549*PendingAurora Kinase

Enzyme Inhibition

The carboxylic acid moiety may enhance binding to enzyme active sites through electrostatic interactions. For example, aurora kinase inhibition by similar derivatives involves coordination with catalytic lysine residues.

Optoelectronic Applications

Pyrazolo[1,5-a]pyrimidines are emerging as fluorophores due to tunable photophysical properties. The 7-COOH derivative’s electron-withdrawing nature could redshift absorption/emission spectra compared to electron-donating substituents (e.g., -OCH₃). Studies on analogous compounds show molar absorptivity (ε) up to 20,593 M⁻¹cm⁻¹ and quantum yields (ΦF) of 0.97 .

Table 3: Photophysical Properties of Selected Derivatives

Substituent (Position 7)λₐbs (nm)λₑₘ (nm)ΦFε (M⁻¹cm⁻¹)
-OH3504200.458,200
-COOH370450*Data needed*Data needed
-OCH₃3303900.9720,593

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